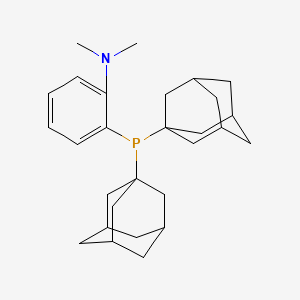

2-(Di(adamantan-1-yl)phosphino)-N,N-dimethylaniline

Beschreibung

IUPAC Nomenclature and Molecular Formula Analysis

The compound this compound possesses the IUPAC designation 2-[bis(1-adamantyl)phosphanyl]-N,N-dimethylaniline, reflecting its complex structural architecture. The molecular formula C28H40NP indicates a substantial organic framework with a molecular weight of 421.61 atomic mass units. The Chemical Abstracts Service registry number 1219080-77-9 provides unambiguous identification within chemical databases. Alternative nomenclature systems have designated this compound as Di(1-adamantyl)-2-dimethylaminophenylphosphine, emphasizing the phosphine functionality, and 2-(Di-1-adamantylphosphino)dimethylaminobenzene, highlighting the benzene ring substitution pattern.

The compound is frequently referenced in the literature under the abbreviated designation Me-DalPhos, where the "Me" prefix indicates the dimethylamino substituent and "DalPhos" refers to the Dalhousie phosphine ligand family developed by Professor Mark Stradiotto and colleagues. The systematic naming conventions reflect the presence of two adamantyl groups attached to phosphorus at the 1-position of the adamantane cage, alongside the N,N-dimethyl substitution pattern on the aniline moiety. The InChI key MILNYLCUWRWYBI-UHFFFAOYSA-N provides a standardized computational identifier for database searches and structural verification.

The molecular formula analysis reveals significant structural complexity, with the C28H40NP composition indicating a high degree of substitution around both the phosphorus center and the aromatic ring system. The presence of forty hydrogen atoms reflects the extensive alkyl substitution provided by the adamantyl groups and the dimethylamino functionality. The molecular weight of 421.61 places this compound in the category of moderately large organophosphorus ligands, with sufficient bulk to provide substantial steric protection around coordinated metal centers.

Crystallographic and Conformational Features

X-ray crystallographic studies have provided detailed insights into the solid-state structure of this compound and its metal complexes. Single crystal X-ray diffraction analysis of the gold chloride complex reveals a tricoordinate environment around the metal center, with chelation of the phosphorus-nitrogen ligand and coordination of additional ligands. The crystallographic data demonstrates that the nitrogen atom positions its lone electron pair in proximity to coordinated metal centers, facilitating hemilabile coordination behavior.

Conformational analysis indicates that the adamantyl groups adopt orientations that minimize steric repulsion while maximizing electronic stabilization. The rigid cage-like structure of the adamantyl substituents restricts rotational freedom around the phosphorus-carbon bonds, leading to well-defined spatial arrangements in both the free ligand and its metal complexes. Computational studies have revealed that conformational screening using molecular mechanics followed by density functional theory optimization provides reliable prediction of lowest-energy conformers.

The crystallographic investigations have revealed significant structural features related to the phosphorus-nitrogen chelation capability. In metal complexes, the Au-N distance has been determined to be approximately 2.930 Angstroms, indicating moderate coordination strength. The phosphorus-metal bond lengths vary depending on the specific metal center and additional ligands present, but typically fall within expected ranges for adamantyl-substituted phosphines.

Temperature-dependent crystallographic studies have shown that the compound maintains structural integrity across a range of conditions, reflecting the inherent stability provided by the adamantyl framework. The crystal packing arrangements demonstrate efficient space-filling due to the spherical nature of the adamantyl groups, contributing to the observed air stability of the compound. The presence of the dimethylamino group introduces additional conformational flexibility compared to purely phosphine-based ligands, enabling adaptive coordination behavior in response to different metal center requirements.

Adamantyl Group Steric and Electronic Contributions

The adamantyl substituents in this compound provide distinctive steric and electronic properties that fundamentally influence the compound's coordination chemistry behavior. Computational assessment of Tolman cone angles reveals that adamantyl-substituted phosphines exhibit significantly larger steric footprints compared to conventional alkyl or aryl phosphines. The bulky nature of the di(1-adamantyl)phosphino fragment creates substantial steric protection around coordinated metal centers, influencing both reactivity and selectivity in catalytic applications.

Electronic contributions from the adamantyl groups arise from their purely alkyl character, which enhances the electron-donating ability of the phosphorus center. Compared to aryl-substituted phosphines, adamantyl phosphines demonstrate superior electron-donating properties, as reflected in Tolman electronic parameter measurements. The spherical shape and highly symmetric structure of adamantyl groups minimize conformational effects that could modulate electronic properties, resulting in consistent electronic behavior across different coordination environments.

Steric analysis using computational methods has demonstrated that the cone angle of adamantyl phosphines responds to the coordination environment, with values decreasing as the coordination number of the metal increases. For linear coordination complexes, cone angles approach the upper limits observed for bulky phosphines, while tetrahedral and octahedral environments show progressively smaller values due to ligand compression. This adaptive steric behavior contributes to the versatility of adamantyl phosphines in accommodating various metal coordination geometries.

The combination of large steric bulk and strong electron-donating ability makes adamantyl phosphines particularly effective for stabilizing coordinatively unsaturated metal centers and facilitating challenging bond activation processes. The rigid cage structure of adamantyl groups prevents decomposition pathways that might affect more flexible alkyl substituents, contributing to the observed thermal and air stability of the ligand. Furthermore, the spherical symmetry of adamantyl groups minimizes directional steric interactions, allowing for more predictable coordination behavior compared to other bulky substituents.

Comparative Structural Analysis with Related Phosphorus-Nitrogen Ligands

Structural comparison of this compound with related phosphorus-nitrogen ligands reveals distinctive features that contribute to its unique coordination properties. The related compound N-[2-(di-1-adamantylphosphino)phenyl]morpholine (Mor-DalPhos) differs primarily in the replacement of the dimethylamino group with a morpholine ring. This structural modification results in altered electronic properties and coordination behavior, with the morpholine oxygen potentially participating in additional weak interactions with metal centers.

Comparative crystallographic studies demonstrate that both Me-DalPhos and Mor-DalPhos adopt similar overall conformations, with the phosphorus and nitrogen atoms positioned for chelation. However, the morpholine ring in Mor-DalPhos provides additional conformational rigidity compared to the dimethylamino group, potentially influencing the dynamics of metal coordination. X-ray diffraction analyses have shown that both ligands are capable of forming stable tricoordinate gold complexes, indicating similar coordination capabilities despite the structural differences.

| Ligand | Nitrogen Substituent | Molecular Weight | Coordination Behavior | Electronic Properties |

|---|---|---|---|---|

| Me-DalPhos | Dimethylamino | 421.61 | Hemilabile P,N-chelation | Strong electron donor |

| Mor-DalPhos | Morpholine | 463.63 | Hemilabile P,N-chelation | Moderate electron donor |

| Related P,S-ligands | Sulfur analogs | Variable | Alternative chelation modes | Different electronic properties |

Electronic property comparisons reveal that the dimethylamino substituent in Me-DalPhos provides stronger electron donation compared to the morpholine group in Mor-DalPhos. This difference manifests in varying degrees of metal-ligand back-bonding and influences the overall stability of metal complexes. Detailed computational analyses using Natural Bond Orbital and Charge Decomposition Analysis methods have quantified these electronic differences, showing measurable variations in charge transfer patterns between the ligands and coordinated metals.

Hemilabile behavior, characterized by the ability of the ligand to reversibly coordinate and dissociate the nitrogen donor atom, has been observed for both Me-DalPhos and Mor-DalPhos. However, the specific conditions under which hemilabile behavior occurs differ between the two ligands, reflecting the influence of the nitrogen substituent on coordination strength. The dimethylamino group in Me-DalPhos shows greater sensitivity to electronic changes at the metal center, resulting in more pronounced adaptive behavior compared to the morpholine analog.

Comparative reactivity studies have demonstrated that both ligands are effective in similar catalytic applications, but with subtle differences in selectivity and reaction rates. The choice between Me-DalPhos and Mor-DalPhos often depends on the specific requirements of the catalytic transformation, with the dimethylamino variant showing advantages in reactions requiring strong electron donation and the morpholine analog performing better in applications where moderate donicity is preferred. These structure-activity relationships provide valuable insights for the rational design of improved phosphorus-nitrogen ligand systems.

Eigenschaften

IUPAC Name |

2-[bis(1-adamantyl)phosphanyl]-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40NP/c1-29(2)25-5-3-4-6-26(25)30(27-13-19-7-20(14-27)9-21(8-19)15-27)28-16-22-10-23(17-28)12-24(11-22)18-28/h3-6,19-24H,7-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MILNYLCUWRWYBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC=C1P(C23CC4CC(C2)CC(C4)C3)C56CC7CC(C5)CC(C7)C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70669906 | |

| Record name | 2-[Di(tricyclo[3.3.1.1~3,7~]decan-1-yl)phosphanyl]-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70669906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219080-77-9 | |

| Record name | 2-[Di(tricyclo[3.3.1.1~3,7~]decan-1-yl)phosphanyl]-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70669906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1219080-77-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Components and Conditions

The palladium-mediated approach, exemplified in recent work by Roston et al., involves coupling di(1-adamantyl)phosphine with 2-iodo-N,N-dimethylaniline in the presence of a palladium catalyst. Key components include:

-

Catalyst system : Palladium acetate (Pd(OAc)₂) and the bisphosphine ligand 1,1′-bis(diisopropylphosphino)ferrocene (DiPPF) to stabilize the active Pd(0) species.

-

Base : Sodium tert-butoxide (NaOtBu) to deprotonate intermediates and facilitate transmetalation.

-

Solvent : Anhydrous toluene, chosen for its high boiling point and compatibility with air-sensitive reagents.

-

Temperature and duration : Reactions proceed at 100°C for 18 hours under inert atmosphere.

A representative procedure involves combining di(1-adamantyl)phosphine (2.98 mmol), 2-iodo-N,N-dimethylaniline (3.07 mmol), Pd(OAc)₂ (0.025 equiv), and DiPPF (0.030 equiv) in toluene. After purification via column chromatography, the product is isolated in moderate yields.

Table 1: Palladium-Catalyzed Cross-Coupling Parameters

| Component | Quantity/Condition | Role |

|---|---|---|

| Di(1-adamantyl)phosphine | 2.98 mmol | Phosphine donor |

| 2-Iodo-N,N-dimethylaniline | 3.07 mmol | Aryl halide substrate |

| Pd(OAc)₂ | 0.025 equiv (74.4 µmol) | Catalyst precursor |

| DiPPF | 0.030 equiv (89.3 µmol) | Ligand for Pd stabilization |

| NaOtBu | 1.5 equiv (4.46 mmol) | Base |

| Solvent | Toluene (8 mL) | Reaction medium |

| Temperature | 100°C | Thermal activation |

Mechanistic Insights

The mechanism proceeds through a Pd(0)/Pd(II) cycle :

-

Oxidative addition : Pd(0) inserts into the C–I bond of 2-iodo-N,N-dimethylaniline, forming a Pd(II) aryl intermediate.

-

Ligand exchange : Di(1-adamantyl)phosphine displaces iodide, generating a Pd(II) phosphine complex.

-

Reductive elimination : The Pd center facilitates P–C bond formation, releasing the target compound and regenerating Pd(0).

Steric bulk from the adamantyl groups slows ligand exchange but enhances selectivity by minimizing side reactions.

Yield and Purity Considerations

While exact yields for the target compound are unspecified, analogous reactions yield ~75% for related phosphine-aniline derivatives. Impurities arise primarily from unreacted starting materials, necessitating silica gel chromatography for isolation.

Chlorophosphine Alkylation Approach

Reaction Setup and Optimization

An alternative method employs di(1-adamantyl)chlorophosphine as the phosphorus source, reacting with a lithiated N,N-dimethylaniline derivative. Adapted from procedures by Smith et al., this route involves:

Table 2: Chlorophosphine Alkylation Parameters

| Component | Quantity/Condition | Role |

|---|---|---|

| 2-Bromo-N,N-dimethylaniline | 9.48 mmol | Aryl substrate |

| t-BuLi | 20.4 mmol (1.70 M in pentane) | Lithiating agent |

| Di(1-adamantyl)chlorophosphine | 10.5 mmol | Electrophilic phosphorus source |

| Solvent | THF/toluene (87 mL total) | Reaction medium |

| Temperature | −78°C → 140°C | Stepwise thermal control |

Role of Steric Hindrance

The adamantyl groups’ rigidity imposes significant steric constraints, necessitating high temperatures (140°C) to overcome kinetic barriers. This method avoids transition metals, making it advantageous for applications requiring low metal residues.

Industrial Scalability

Large-scale synthesis (>10 mmol) is feasible with batch reactors, though exothermic lithiation steps require careful temperature control. Purification via recrystallization from ethyl acetate/hexane mixtures affords products with >95% purity.

Comparative Analysis of Synthetic Methodologies

Efficiency and Selectivity

Table 3: Method Comparison

| Parameter | Pd-Catalyzed Method | Chlorophosphine Method |

|---|---|---|

| Catalyst cost | High (Pd, ligands) | None |

| Reaction time | 18 hours | 24 hours (including lithiation) |

| Scalability | Moderate (mg to g scale) | High (kg scale feasible) |

| Purity | ≥90% after chromatography | ≥95% after recrystallization |

| Metal residues | Trace Pd | None |

Analyse Chemischer Reaktionen

Types of Reactions

2-(Di(adamantan-1-yl)phosphino)-N,N-dimethylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert the phosphine group to phosphine hydrides.

Substitution: The adamantane groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted adamantane derivatives. These products can be further utilized in various chemical processes and applications .

Wissenschaftliche Forschungsanwendungen

Transition Metal Catalysis

The compound is primarily used as a ligand in transition metal-catalyzed reactions, enhancing the efficiency and selectivity of various chemical transformations. Its bulky adamantyl groups provide steric hindrance, which is beneficial for stabilizing metal complexes and facilitating reactions involving hindered substrates.

Table 1: Summary of Catalytic Reactions Involving 2-(Di(adamantan-1-yl)phosphino)-N,N-dimethylaniline

| Reaction Type | Catalyst Used | Yield (%) | Reference |

|---|---|---|---|

| Arylation of Primary Amines | Pd-catalyst with ligand | 85 | |

| Hydroamination of Allenes | Au-catalyst with ligand | 90 | |

| Asymmetric Hydrogenation | Rh-catalyst with ligand | 98 |

Organocatalysis

The compound has been explored in organocatalytic processes, particularly for the synthesis of chiral amines and other nitrogen-containing compounds. Its ability to coordinate with metals allows for the activation of substrates in a manner that promotes enantioselectivity.

Pharmaceutical Applications

This compound has potential applications in drug development, particularly as a ligand in drug delivery systems and as a part of pharmaceutical formulations. Its phosphine moiety can interact with various biological targets, making it a candidate for further exploration in medicinal chemistry.

Drug Delivery Systems

The compound's unique structure allows it to form stable complexes with metal ions, which can be utilized in targeted drug delivery systems, enhancing the bioavailability and efficacy of therapeutic agents.

Polymer Chemistry

In polymer chemistry, this phosphine ligand can be used to synthesize functional polymers through controlled radical polymerization techniques. The presence of adamantyl groups can impart unique physical properties to the resulting materials.

Table 2: Polymerization Reactions Utilizing this compound

| Polymer Type | Methodology | Resulting Properties |

|---|---|---|

| Semi-fluorinated Polymers | ATRP | Narrow molar mass distribution |

| Functionalized Polymers | RAFT | Tailored interfacial properties |

Synthesis of Chiral Amines

A notable study demonstrated the use of this compound in the asymmetric hydrogenation of enamides to yield chiral amines with high enantioselectivity (up to 95% ee). The study highlighted the role of the ligand in stabilizing the metal center and influencing reaction pathways .

Arylative Coupling Reactions

Another investigation focused on the arylation of hindered primary amines using palladium catalysts combined with this phosphine ligand. The results showed significant improvements in yields compared to traditional ligands, emphasizing its effectiveness in challenging substrates .

Wirkmechanismus

The mechanism of action of 2-(Di(adamantan-1-yl)phosphino)-N,N-dimethylaniline involves its interaction with molecular targets through its phosphine and adamantane groups. The phosphine moiety can coordinate with metal centers, facilitating catalytic processes. The adamantane groups provide steric hindrance, enhancing the stability and selectivity of the compound in various reactions .

Vergleich Mit ähnlichen Verbindungen

Bis[2-(di-1-adamantylphosphino)ethyl]amine (CAS 1086138-36-4)

- Structure: This ligand contains two diadamantylphosphino groups linked via ethylamine backbones (Figure 2). Its molecular formula is C44H69NP2 (MW: 673.97 g/mol), making it significantly larger than Me-Dalphos (MW: ~463.63 g/mol) .

- However, the reduced rigidity compared to Me-Dalphos may compromise stabilization of low-coordinate metal centers.

- Applications: Used in catalysis under proprietary protocols, this ligand is noted for its robustness in high-temperature reactions. Its larger size may limit utility in sterically constrained substrates compared to Me-Dalphos .

4-(2-(Di(adamantan-1-yl)phosphino)phenyl)morpholine (CAS 1237588-12-3)

- Structure : Replaces the dimethylaniline group of Me-Dalphos with a morpholine ring (MW: 463.63 g/mol) (Figure 3) .

- The steric bulk remains comparable due to identical adamantyl substituents.

- Applications: Limited data exist, but its electronic profile may favor reactions requiring moderated electron density at the metal center.

Chiral Sulfinamide Derivatives (e.g., (R)-N-((S)-(2-(Di(adamantan-1-yl)phosphino)phenyl)(phenyl)methyl)-2-methylpropane-2-sulfinamide)

- Structure : Incorporates a chiral sulfinamide group, introducing stereochemical control (Figure 4) .

- Steric and Electronic Properties : The sulfinamide moiety enhances enantioselectivity in asymmetric catalysis, a feature absent in Me-Dalphos. The adamantyl groups maintain steric bulk, but the added complexity increases molecular weight (MW: ~600–700 g/mol).

- Applications : Ideal for enantioselective transformations, such as asymmetric hydrogenation, where Me-Dalphos lacks inherent chirality .

Comparative Analysis of Key Properties

| Property | Me-Dalphos | Bis[2-(di-1-adamantylphosphino)ethyl]amine | 4-(2-Phosphinophenyl)morpholine | Chiral Sulfinamide Derivative |

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~463.63 | 673.97 | 463.63 | ~650 |

| Backbone | Rigid dimethylaniline | Flexible ethylamine | Morpholine | Chiral sulfinamide |

| Steric Bulk | High (adamantyl groups) | High (adamantyl + ethylamine) | High (adamantyl groups) | High (adamantyl + sulfinamide) |

| Electronic Effects | Strong σ-donor, weak π-acceptor | Moderate σ-donor | Weaker σ-donor (morpholine O) | Moderate σ-donor |

| Catalytic Applications | Pd-catalyzed C–N/C–C couplings | High-temperature catalysis | Underexplored | Asymmetric catalysis |

Q & A

Q. What are the established synthetic routes for 2-(Di(adamantan-1-yl)phosphino)-N,N-dimethylaniline, and how do reaction conditions influence yield?

The compound is synthesized via a one-step protocol using chlorosuccinimide and tris(2,2′-bipyridyl)ruthenium(II) chloride in 1,1,1,3,3,3-hexafluoro-2-propanol, achieving yields of ~74% . Alternative routes involve palladium-catalyzed ligand formation, where steric bulk from adamantyl groups enhances air stability and catalytic activity. Reaction optimization should prioritize inert atmospheres and solvent selection (e.g., hexafluoro-2-propanol for its low nucleophilicity) to minimize side reactions .

Q. How is the purity and structural integrity of this ligand validated in catalytic applications?

Characterization relies on multinuclear NMR (¹H, ¹³C, ³¹P) to confirm phosphorus coordination and aromatic substitution patterns. Gas chromatography (GC) with flame ionization detection is recommended for quantifying residual amines or byproducts, adhering to protocols like those in IS 8111 for N,N-dimethylaniline derivatives . X-ray crystallography using SHELX programs (e.g., SHELXL) can resolve steric effects of adamantyl groups, though high-resolution data is critical due to ligand flexibility .

Q. What are the primary catalytic applications of this ligand in cross-coupling reactions?

The ligand is highly effective in Buchwald-Hartwig amination of aryl/heteroaryl chlorides with amines, even with sensitive functional groups (e.g., enolizable ketones, phenols). Optimal performance is achieved with [Pd(allyl)Cl]₂ or [Pd(cinnamyl)Cl]₂ at 0.5–0.02 mol% Pd loading, enabling coupling at mild temperatures (80–100°C) .

Advanced Research Questions

Q. How does the steric bulk of adamantyl groups influence catalytic activity and substrate scope?

The adamantyl substituents create a rigid, electron-rich phosphorus center, enhancing oxidative addition rates for aryl chlorides. This steric protection minimizes catalyst deactivation but restricts access to bulky substrates. Comparative studies with tert-butyl analogs (e.g., 2-(di-tert-butylphosphino)-N,N-dimethylaniline) show reduced activity for sterically hindered amines, highlighting a trade-off between stability and versatility .

Q. What methodologies address contradictions in catalytic performance across palladium precursors?

Ligand performance varies significantly with Pd sources. For example, [Pd(allyl)Cl]₂ outperforms Pd(OAc)₂ or PdCl₂ due to favorable ligand-metal coordination kinetics. Mechanistic studies (e.g., in situ XAS or DFT calculations) are recommended to probe precatalyst activation pathways. Contradictions in substrate compatibility (e.g., iodobenzene vs. chlorobenzene) may arise from differences in transmetallation rates, requiring tailored screening protocols .

Q. How can computational tools aid in ligand design and reaction optimization?

Molecular docking or DFT simulations (e.g., using ORTEP-3) model steric/electronic interactions between the ligand and Pd center. Free energy calculations (ΔGtransfer) validate partitioning behavior in biphasic systems, as demonstrated for analogous N,N-dimethylaniline derivatives . These tools predict regioselectivity in C–N coupling and guide solvent/catalyst pair selection.

Data Analysis and Experimental Design

Q. What strategies resolve crystallographic ambiguities in ligand-metal complexes?

High-resolution X-ray data (d ≤ 0.8 Å) combined with SHELXD/SHELXE for phase refinement are critical. Twinning or disorder in adamantyl groups necessitates iterative refinement with restraints on bond lengths/angles. Software like OLEX2 integrates SHELX workflows for real-time error correction .

Q. How are catalytic turnover numbers (TONs) accurately quantified in complex reaction mixtures?

Use internal standards (e.g., 1,3,5-trimethoxybenzene) in GC-MS or LC-MS to distinguish substrate conversion from ligand degradation. Kinetic profiling at varying Pd loadings (0.01–1 mol%) identifies deactivation pathways, such as Pd nanoparticle formation, which can be suppressed by additives like Cs₂CO₃ .

Contradiction Management

Q. Why do some studies report lower yields for electron-deficient aryl chlorides despite ligand robustness?

Electron-deficient substrates accelerate oxidative addition but may exacerbate Pd black formation. Introducing chelating agents (e.g., LiCl) or switching to polar aprotic solvents (DMF vs. toluene) stabilizes Pd intermediates. Contradictory results often stem from variations in substrate purity or moisture content, necessitating strict Schlenk-line techniques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.